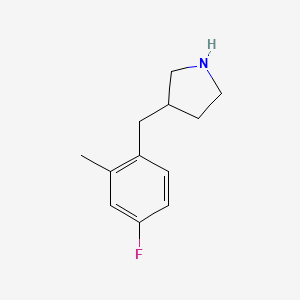

3-(4-Fluoro-2-methylbenzyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

3-[(4-fluoro-2-methylphenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C12H16FN/c1-9-6-12(13)3-2-11(9)7-10-4-5-14-8-10/h2-3,6,10,14H,4-5,7-8H2,1H3 |

InChI Key |

FYRMNVVIFUIOOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC2CCNC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 4 Fluoro 2 Methylbenzyl Pyrrolidine and Its Analogues

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(4-fluoro-2-methylbenzyl)pyrrolidine, the primary disconnection is at the C3-benzyl bond, suggesting an alkylation or a related carbon-carbon bond-forming reaction as a key step. This leads to two principal precursors: a pyrrolidine (B122466) derivative functionalized at the C3 position and a suitable 4-fluoro-2-methylbenzyl electrophile or nucleophile.

Another key disconnection involves the C-N bonds of the pyrrolidine ring itself, pointing towards cyclization strategies. This approach would start from an acyclic precursor containing the necessary carbon and nitrogen atoms, along with the pre-installed 4-fluoro-2-methylbenzyl moiety.

Key Precursors Identified through Retrosynthesis:

| Precursor Type | Specific Examples |

| Pyrrolidine-based | Pyrrolidine-3-acetic acid esters, 3-halopyrrolidines |

| Benzyl-based | 4-Fluoro-2-methylbenzyl bromide, (4-fluoro-2-methylphenyl)methanamine |

| Acyclic Precursors | 1,4-dihalobutanes with an appropriate amine, amino alcohols |

This analysis provides a strategic roadmap for the synthesis, highlighting the critical bond formations and the requisite starting materials.

Classical Organic Synthesis Routes to Pyrrolidine Derivatives

Classical methods for constructing the pyrrolidine ring and introducing the desired substituents remain fundamental in organic synthesis.

The formation of the pyrrolidine ring is a cornerstone of the synthesis of its derivatives. Intramolecular cyclization is a common and effective strategy. researchgate.netmdpi.com One such approach is the intramolecular hydroamination of unsaturated amines, where an amino group adds across a carbon-carbon double or triple bond within the same molecule to form the heterocyclic ring. researchgate.netorganic-chemistry.org Another powerful method is the [3+2] cycloaddition reaction, particularly involving azomethine ylides with alkenes, which directly yields the five-membered pyrrolidine core. nih.govmdpi.com

Examples of Cyclization Reactions for Pyrrolidine Synthesis:

| Reaction Type | Starting Materials | Conditions | Product |

| Intramolecular Hydroamination | Alkenyl or alkynyl amines | Metal catalyst (e.g., Pd, Au) or base | Pyrrolidine derivatives |

| [3+2] Cycloaddition | Azomethine ylide and an alkene | Thermal or catalytic | Substituted pyrrolidine |

| Reductive Cyclization | γ-Nitro ketones or aldehydes | Reducing agent (e.g., H₂, Pd/C) | 2-Substituted pyrrolidines |

Alkylation and reductive amination are key strategies for introducing the benzyl (B1604629) group onto the pyrrolidine scaffold. researchgate.net Reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. organic-chemistry.orgnih.gov This method is highly versatile for forming carbon-nitrogen bonds. For instance, a pyrrolidine derivative with a primary amine at the C3 position could be reacted with 4-fluoro-2-methylbenzaldehyde (B1304903) via reductive amination to install the desired benzyl group.

Alkylation, on the other hand, involves the reaction of a nucleophile with an alkyl halide or other electrophile. A pyrrolidine enamine or a corresponding metalloenamine can react with 4-fluoro-2-methylbenzyl bromide to form the C-C bond at the C3 position.

The introduction of fluorine into organic molecules can significantly alter their biological properties. beilstein-journals.orgharvard.edu In the context of synthesizing this compound, the fluorine atom is typically introduced as part of the benzyl precursor, such as 4-fluoro-2-methylbenzaldehyde or 4-fluoro-2-methylbenzyl bromide. These precursors can be synthesized from commercially available fluorotoluenes through standard functional group transformations.

Methods for introducing fluorine onto an aromatic ring include electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI), or nucleophilic aromatic substitution (SNAr) on activated aromatic rings. harvard.edu The methyl group on the benzyl moiety can be introduced via Friedel-Crafts alkylation or by using a starting material that already contains the methyl group.

Modern Catalytic Approaches for Targeted Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. nih.govorganic-chemistry.org

Transition-metal catalysis has revolutionized the synthesis of complex molecules, including pyrrolidine derivatives. nih.govmdpi.comorganic-chemistry.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. chemrxiv.orgnih.govresearchgate.net For instance, a 3-halopyrrolidine derivative could be coupled with a 4-fluoro-2-methylbenzylboronic acid derivative in a Suzuki reaction.

Copper-catalyzed reactions are also prominent, particularly in the formation of carbon-heteroatom bonds. acs.orgnih.gov For example, copper-catalyzed C-H amination can be used for the intramolecular cyclization to form the pyrrolidine ring. nih.gov

Examples of Transition-Metal Catalyzed Reactions in Pyrrolidine Synthesis:

| Reaction Type | Catalyst | Reactants | Bond Formed |

| Suzuki Coupling | Palladium | 3-Halopyrrolidine, Benzylboronic acid | C-C |

| Heck Coupling | Palladium | 3-Halopyrrolidine, Styrene derivative | C-C |

| Intramolecular C-H Amination | Copper, Rhodium | Unsaturated amine | C-N |

| Reductive Amination | Iridium, Rhodium | Ketone/Aldehyde, Amine | C-N |

These modern catalytic methods offer significant advantages in terms of mild reaction conditions and the ability to tolerate a wide range of functional groups, making them highly suitable for the synthesis of complex molecules like this compound and its analogues.

Organocatalytic Methodologies in Pyrrolidine Synthesis

The synthesis of the pyrrolidine ring, a core scaffold in numerous biologically active molecules, has been significantly advanced through the advent of organocatalysis. benthamdirect.combohrium.com This approach offers a powerful alternative to traditional metal-catalyzed reactions, often providing milder reaction conditions, lower toxicity, and enhanced stereoselectivity. benthamdirect.combohrium.com For the construction of pyrrolidine derivatives, including analogues of this compound, several organocatalytic strategies have proven effective.

One of the most direct methods for synthesizing the pyrrolidine skeleton is through the [3+2] cycloaddition reaction of azomethine ylides. ingentaconnect.com Organocatalysts such as proline and its derivatives, thioureas, and phosphoric acids have been successfully employed to promote these reactions. ingentaconnect.com The mechanism typically involves the activation of either the imine precursor of the azomethine ylide or the dipolarophile (an alkene) by the organocatalyst. ingentaconnect.com For instance, proline can catalyze the reaction between an α-amino acid ester and an aldehyde to generate the azomethine ylide in situ, which then reacts with an activated alkene to form the pyrrolidine ring with high stereocontrol.

Another significant organocatalytic approach involves the functionalization of pre-existing pyrrolidine structures. For example, an organocatalytic cascade β-functionalization/aromatization of N-arylpyrrolidines has been developed to introduce substituents at the β-position. acs.org This method utilizes a double hydride transfer process to achieve the desired transformation. acs.org While not a direct synthesis of the pyrrolidine ring itself, this strategy is crucial for creating substituted analogues.

The table below summarizes key findings from studies on organocatalytic Michael additions, a common reaction for forming substituted pyrrolidines, showcasing the influence of different catalysts on reaction outcomes.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn/anti) (%) | Yield (%) |

| OC1 | CH₂Cl₂ | Room Temp | 7 | 78:22 | 68/63 | 99 |

| OC2 | CH₂Cl₂ | Room Temp | 7 | 70:30 | 68/44 | 95 |

| OC3 | CH₂Cl₂ | Room Temp | 7 | 75:25 | 69/55 | 98 |

| OC4 | CH₂Cl₂ | Room Temp | 7 | 72:28 | 68/50 | 97 |

| Data derived from studies on the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. beilstein-journals.org |

Stereoselective Synthesis of Pyrrolidine Derivatives

Achieving stereocontrol in the synthesis of pyrrolidine derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their specific stereochemistry. mdpi.com A variety of stereoselective methods have been developed, which can be broadly categorized based on whether the synthesis starts from a chiral precursor or creates chirality during the ring-forming step. mdpi.com

A common strategy involves the use of chiral pool starting materials, such as the amino acid proline, which possesses inherent stereochemistry. nih.gov Functionalization of these optically pure cyclic precursors allows for the synthesis of a wide range of stereodefined pyrrolidine derivatives. mdpi.com

For the de novo synthesis of the pyrrolidine ring, several stereoselective methods are available. The heterogeneous catalytic hydrogenation of substituted pyrroles is a well-established technique that can produce functionalized pyrrolidines with excellent diastereoselectivity. acs.orgresearchgate.netnih.gov This reaction typically proceeds via the delivery of hydrogen from one face of the aromatic ring, leading to the formation of multiple new stereocenters with controlled relative stereochemistry. acs.orgnih.gov For example, the hydrogenation of a pyrrole (B145914) with a chiral substituent can direct the approach of hydrogen, resulting in a highly diastereoselective reduction. acs.org

Tandem reactions under gold catalysis have also emerged as a powerful tool for the expedient and stereoselective synthesis of pyrrolidine derivatives. acs.org A notable example is the Au-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation reaction, which allows for the construction of pyrrolidines bearing a tetrasubstituted carbon stereocenter. acs.org The diastereoselectivity of these reactions can be influenced by the nature of the substituents on the starting alkyne.

The following table illustrates the effect of substituents on the diastereoselectivity of a gold-catalyzed tandem synthesis of pyrrolidine derivatives.

| Entry | R¹ Substituent | R² Substituent | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | CH₂OBn | n-hexyl | 90:10 | 85 |

| 2 | Bn | n-hexyl | 95:5 | 87 |

| 3 | i-Pr | n-hexyl | >95:5 | 88 |

| Data derived from a study on Au-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation reactions. acs.org |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification and isolation of synthetic intermediates and the final this compound compound are critical steps to ensure high purity. Standard laboratory techniques such as column chromatography, distillation, and recrystallization are commonly employed. osti.gov

For crude pyrrole mixtures that may contain pyrrolidine impurities, a specific purification process involves treating the crude product with an acid or an activated carboxylic acid derivative. google.comgoogle.com This treatment converts the more basic pyrrolidine impurity into a salt or an amide, which has a significantly higher boiling point than the desired pyrrole. Subsequent distillation at reduced pressure allows for the separation of the pure pyrrole from the non-volatile impurity. google.comgoogle.com This method has been shown to effectively reduce pyrrolidine content to less than 0.3% and water content to less than 0.2%. google.comgoogle.com

The choice of purification technique depends on the physical properties of the compound and the nature of the impurities. For non-volatile compounds, column chromatography on silica (B1680970) gel is a standard procedure. The selection of the eluent system is crucial for achieving good separation. For volatile liquids, distillation, including fractional and vacuum distillation, is often the method of choice. wikipedia.org Azeotropic distillation can also be utilized for the removal of water. wikipedia.org The stability of the compounds under storage conditions is also an important consideration to maintain their purity over time. osti.gov

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise connectivity of atoms in 3-(4-Fluoro-2-methylbenzyl)pyrrolidine can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The expected signals for this compound would include distinct regions for the aromatic, benzylic, pyrrolidine (B122466), and methyl protons.

Aromatic Region: The protons on the fluorinated benzene (B151609) ring are expected to appear in the range of δ 6.8-7.2 ppm. Due to fluorine and methyl substitution, complex splitting patterns (multiplets) are anticipated.

Benzylic Protons: The two protons of the CH₂ group connecting the aromatic ring to the pyrrolidine ring would likely appear as a doublet or a multiplet around δ 2.5-3.0 ppm.

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring are aliphatic and would resonate upfield, typically between δ 1.5 and δ 3.5 ppm. These signals often overlap and exhibit complex splitting patterns due to coupling with each other.

Methyl Protons: The methyl group attached to the benzene ring would give rise to a singlet at approximately δ 2.1-2.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbon signals are typically spread over a wider range than proton signals.

Aromatic Carbons: Carbons of the benzene ring would appear between δ 115 and 165 ppm. The carbon atom directly bonded to the fluorine atom would show a large coupling constant (¹JCF).

Aliphatic Carbons: The benzylic carbon and the carbons of the pyrrolidine ring would be found in the upfield region of the spectrum, generally between δ 25 and 60 ppm.

Methyl Carbon: The methyl carbon signal is expected at the most upfield position, typically around δ 15-20 ppm.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.2 (m) | 115 - 140 |

| Aromatic C-F | - | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-CH₃ | - | 135 - 140 |

| Pyrrolidine CH₂, CH | 1.5 - 3.5 (m) | 25 - 60 |

| Benzylic CH₂ | 2.5 - 3.0 (m) | 35 - 45 |

| Aromatic-CH₃ | 2.1 - 2.3 (s) | 15 - 20 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₁₂H₁₆FN, corresponding to a molecular weight of 193.26 g/mol . bldpharm.com

In a typical electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z = 193. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A primary fragmentation pathway would be the cleavage of the bond between the benzyl (B1604629) group and the pyrrolidine ring.

Expected Fragmentation:

Molecular Ion (M⁺): m/z = 193

Base Peak: A common fragmentation would involve the loss of the pyrrolidine moiety, leading to a stable benzylic cation at m/z = 123 ([C₈H₈F]⁺). This is often the most abundant ion (the base peak).

Other Fragments: Another significant fragment could correspond to the pyrrolidinyl-methyl cation at m/z = 84 ([C₅H₁₀N]⁺) resulting from cleavage of the benzylic C-C bond.

| m/z Value | Proposed Fragment Ion | Structural Formula of Fragment |

|---|---|---|

| 193 | Molecular Ion [M]⁺ | [C₁₂H₁₆FN]⁺ |

| 123 | [4-Fluoro-2-methylbenzyl]⁺ | [C₈H₈F]⁺ |

| 84 | [Pyrrolidin-3-ylmethyl]⁺ | [C₅H₁₀N]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features:

C-H Stretching (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the C-H bonds in the pyrrolidine and benzyl CH₂ groups.

C-H Stretching (Aromatic): Weaker absorptions just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) correspond to the C-H bonds on the benzene ring.

N-H Stretching: A moderate, somewhat broad absorption in the range of 3300-3500 cm⁻¹ would confirm the presence of the secondary amine in the pyrrolidine ring.

C=C Stretching (Aromatic): One or more sharp, medium-intensity bands in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

C-F Stretching: A strong absorption band in the region of 1100-1250 cm⁻¹ would be present due to the carbon-fluorine bond.

C-N Stretching: This absorption typically appears in the 1020-1250 cm⁻¹ range.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Moderate, Broad |

| Aromatic C-H Stretch | 3010 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium, Sharp |

| C-F Stretch | 1100 - 1250 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound is detected as it elutes from the column, most commonly by a UV-Vis detector set to a wavelength where the aromatic ring has strong absorbance (e.g., 254 nm).

The purity of the sample is determined by the peak area percentage. A pure sample will show a single major peak at a specific retention time. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. This method is crucial for quality control in chemical synthesis. fda.goved.ac.uk

| Parameter | Typical Condition |

|---|---|

| Mode | Reverse-Phase (RP-HPLC) |

| Stationary Phase (Column) | C18 (Octadecyl-silica) |

| Mobile Phase | Gradient of Water and Acetonitrile (often with 0.1% formic acid or TFA) |

| Detection | UV-Vis at ~254 nm |

| Flow Rate | 1.0 mL/min |

| Output | Chromatogram showing retention time and peak area for purity assessment |

X-ray Crystallography for Absolute Stereochemistry and Conformation (If applicable for derivatives)

X-ray crystallography is an analytical method that provides the precise three-dimensional structure of a molecule in the solid state. While the free base of this compound may be an oil or a low-melting solid, it is often possible to form crystalline salts (e.g., hydrochloride or tartrate) that are suitable for single-crystal X-ray diffraction.

This technique is indispensable when the molecule contains stereocenters. For chiral derivatives of pyrrolidine, X-ray crystallography can unambiguously determine the absolute stereochemistry (R or S configuration) at the chiral center. nih.gov Furthermore, it provides exact data on bond lengths, bond angles, and the preferred conformation of the molecule in the crystal lattice. nih.govmdpi.com This information is vital for understanding structure-activity relationships in medicinal chemistry and for confirming the outcome of stereoselective syntheses. ccspublishing.org.cn

Analysis of "this compound" in Computational Chemistry and Molecular Modeling

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available research studies specifically detailing the computational chemistry and molecular modeling of the compound this compound.

Therefore, it is not possible to provide an article with detailed, compound-specific research findings, data tables, and analyses for the requested outline, which includes:

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (including Density Functional Theory applications and HOMO-LUMO analysis)

Conformational Analysis and Molecular Dynamics Simulations

Molecular Docking and Ligand-Protein Interaction Predictions (including binding affinities and key interacting residues)

Generating content for these specific sections without available data would require speculation and fabrication of scientific results, which falls outside the scope of providing accurate and factual information.

While the methodologies mentioned in the outline—such as Density Functional Theory (DFT), molecular dynamics, and molecular docking—are standard and powerful computational tools used in drug discovery and chemical research, their application and the resulting data are unique to each specific molecule under investigation. nih.govnih.govarxiv.org For instance, DFT calculations can elucidate the electronic structure and reactivity of a molecule, while molecular dynamics simulations provide insights into its conformational flexibility over time. nih.govnih.gov Similarly, molecular docking predicts how a molecule might bind to a biological target, a crucial step in designing new therapeutic agents. nih.gov However, the outcomes of such studies are empirical and must be derived from specific computational experiments performed on the molecule .

At present, the scientific community has not published research applying these computational methods to this compound. The compound is listed in chemical supplier catalogs, but this does not extend to detailed computational or pharmacological studies.

Computational Chemistry and Molecular Modeling Studies

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a cornerstone of computational drug discovery, focusing on the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. fiveable.me This approach creates a 3D model that distills the key chemical features responsible for a compound's activity, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged groups. numberanalytics.com For a compound like 3-(4-Fluoro-2-methylbenzyl)pyrrolidine, a pharmacophore model would be developed to represent its distinct structural features. This model can then be employed as a query in virtual screening campaigns to search vast databases of compounds or protein structures, aiming to identify novel molecules with potential biological activity or to find the specific protein targets for the initial compound. dergipark.org.trnih.gov

The process of target identification using this methodology begins with generating a pharmacophore hypothesis based on the structure of this compound. The key features of this compound would be identified and mapped in 3D space.

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Description | Potential Role in Binding |

| Aromatic Ring | The fluoro-methyl-substituted benzene (B151609) ring. | Can engage in hydrophobic interactions, π-π stacking, or cation-π interactions with target protein residues. |

| Hydrophobic Center | The benzyl (B1604629) and pyrrolidine (B122466) aliphatic portions. | Contribute to binding affinity through hydrophobic interactions within a binding pocket. |

| Hydrogen Bond Acceptor | The nitrogen atom in the pyrrolidine ring. | Can form a crucial hydrogen bond with a donor group (e.g., -OH, -NH) on a protein. |

| Halogen Atom (Fluorine) | The fluorine substituent on the benzene ring. | Can act as a weak hydrogen bond acceptor or participate in halogen bonding, influencing binding specificity and affinity. |

Once this pharmacophore model is established, it is used as a filter for virtual screening. nih.gov Large libraries of 3D protein structures are computationally scanned to find binding sites that possess complementary features to the pharmacophore model. This structure-based approach helps to prioritize potential protein targets that are most likely to bind to this compound. Hits from the virtual screen are then ranked based on scoring functions that estimate binding affinity, guiding further experimental validation to confirm the predicted interactions and biological activity. researchgate.net This combined approach of pharmacophore modeling and virtual screening provides a powerful, rational method for navigating the complexities of target identification in the early stages of drug discovery. numberanalytics.com

Cheminformatics Analysis of Related Pyrrolidine Scaffolds

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a core scaffold in a vast number of natural products, alkaloids, and synthetic pharmacologically active molecules. researchgate.netfrontiersin.org Its prevalence in medicinal chemistry stems from its favorable physicochemical and structural properties. researchgate.net The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for an efficient exploration of three-dimensional chemical space, a desirable trait for designing molecules that can fit into complex protein binding sites. nih.gov Cheminformatics analyses of databases containing bioactive compounds consistently highlight the pyrrolidine scaffold as a "privileged" structure due to its versatility and presence in drugs targeting a wide array of biological systems. frontiersin.org

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a scaffold influence its biological activity. nih.gov For the pyrrolidine scaffold, SAR analyses have revealed critical insights. For instance, the stereochemistry and the nature of substituents on the pyrrolidine ring can dramatically alter binding affinity and selectivity for a target. nih.govnih.gov The spatial orientation of substituents is often a determining factor in how a molecule interacts with enantioselective proteins. nih.gov

Detailed cheminformatics and SAR studies on various classes of pyrrolidine derivatives have elucidated key molecular determinants for specific biological activities. These studies demonstrate the scaffold's adaptability and potential for optimization.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Various Pyrrolidine Scaffolds

| Pyrrolidine Derivative Class | Biological Target/Activity | Key SAR Findings | Reference(s) |

| Pyrrolidine Pentamines | Aminoglycoside 6′-N-Acetyltransferase [AAC(6′)-Ib] | Modifications at the R1 position, specifically the presence of an S-phenyl moiety and its distance from the scaffold, are essential for inhibitory activity. Modifications at R3, R4, and R5 positions showed varied effects, indicating potential for optimization. | mdpi.comnih.gov |

| Pyrrolidine-2,5-diones | Anticonvulsant Activity | The substituent at position 3 of the pyrrolidine-2,5-dione ring significantly influences activity. Non-aromatic substituents like sec-butyl, combined with specific phenylpiperazine fragments, were found to enhance anticonvulsant properties. | nih.gov |

| Oxybenzyl Pyrrolidine Acids | PPARα/γ Dual Agonists | The cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation for optimal activity. | nih.gov |

| General Pyrrolidine Derivatives | Anticancer Activity | Diverse substitution patterns on the pyrrolidine ring allow for the regulation of various targets to achieve anti-proliferative effects. Derivatization with moieties like spirooxindole and thiazole (B1198619) has yielded potent anticancer compounds. | researchgate.netnih.gov |

These studies underscore the value of the pyrrolidine scaffold in drug design. Cheminformatics tools enable the systematic analysis of large datasets of such compounds, helping to build predictive models, guide the design of new derivatives with improved potency and selectivity, and explore new therapeutic applications for this versatile chemical framework. mdpi.comsemanticscholar.org

Applications in Chemical Biology and Advanced Materials Research

Development as a Molecular Probe for Biological Pathway Elucidation

There is no specific scientific literature indicating that 3-(4-Fluoro-2-methylbenzyl)pyrrolidine has been developed or utilized as a molecular probe for the study of biological pathways. The design of a molecular probe requires a compound to have a high affinity and specificity for a particular biological target, features that have not been publicly reported for this molecule.

No research has been found describing the use of this compound in fluorescent or affinity tagging strategies. Such techniques involve chemically modifying a compound with a reporter tag to enable detection or isolation of its binding partners, a process not yet described for this specific pyrrolidine (B122466) derivative.

The scientific literature lacks reports on the use of this compound in target validation studies. While novel small molecules are crucial for confirming the role of biological targets in disease, this compound has not been identified as a tool in such research.

Scaffold for Combinatorial Library Synthesis for Drug Discovery Research

The pyrrolidine ring is a highly valued scaffold in drug discovery due to its three-dimensional structure and its utility in synthesizing diverse compound libraries. researchgate.netnih.gov This structural motif is prevalent in a wide range of biologically active molecules. nih.gov Combinatorial chemistry often employs such core structures to generate large numbers of related compounds for high-throughput screening. nih.govnih.gov

Although this compound possesses the structural features of a viable scaffold for creating a combinatorial library, there are no specific published examples of its use for this purpose. The fluorinated benzyl (B1604629) group provides a distinct substitution pattern that could be explored, but research detailing the synthesis and screening of a library based on this specific molecule is not available.

Potential as a Building Block for Complex Architectures

As a substituted pyrrolidine, this compound is classified as a building block for organic synthesis. appchemical.combldpharm.com Chiral substituted pyrrolidines are recognized as crucial components for constructing complex molecular architectures, including natural products and synthetic compounds. unibo.it The secondary amine of the pyrrolidine ring serves as a key point for further chemical reactions, allowing its incorporation into larger, more intricate structures. However, specific examples of this compound being used to create complex molecular architectures are not described in the available literature.

Functionalization for Material Science Applications

There is no evidence in the scientific literature to suggest that this compound has been functionalized or otherwise applied in material science or polymer chemistry. While fluorinated organic compounds can be of interest in materials research, this specific molecule has not been the subject of such investigations.

Future Directions and Research Perspectives

Exploration of New Synthetic Pathways for Cost-Effective Production

The economic viability of any pharmaceutical compound is heavily dependent on its synthetic accessibility. For 3-(4-Fluoro-2-methylbenzyl)pyrrolidine, future research should prioritize the development of cost-effective and scalable synthetic routes. Current methodologies for creating substituted pyrrolidines often rely on established but potentially expensive starting materials like proline and 4-hydroxyproline. nih.gov

Future synthetic strategies could explore:

Catalytic Asymmetric Synthesis: Employing transition metal catalysts or organocatalysts to construct the chiral pyrrolidine (B122466) ring from achiral precursors. unibo.it This would eliminate the need for chiral starting materials and potentially reduce costs.

Flow Chemistry: Utilizing continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control, leading to more efficient and cost-effective production on an industrial scale.

| Synthetic Approach | Potential Advantages | Key Considerations |

| Convergent Synthesis | Higher overall yield, simplified purification | Efficient coupling reaction |

| Catalytic Asymmetric Synthesis | Avoids expensive chiral pool starting materials | Catalyst cost and efficiency |

| Flow Chemistry | Improved safety, scalability, and control | Initial setup cost |

Advanced Stereochemical Control in Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. nih.gov For this compound, which contains a stereocenter at the 3-position of the pyrrolidine ring, controlling the stereochemical outcome of the synthesis is crucial. The presence of a fluorine atom can significantly influence the stereochemical behavior of a molecule. beilstein-journals.org

Future research in this area should focus on:

Diastereoselective Synthesis: In cases where additional stereocenters are introduced, developing methods to control the relative stereochemistry will be important.

Enantioselective Catalysis: As mentioned, using chiral catalysts can provide access to specific enantiomers with high purity. unibo.it

Chiral auxiliaries: Employing removable chiral groups to direct the stereochemical course of a reaction is a well-established and reliable strategy.

Deeper Computational Modeling for Rational Design of Analogs

Computational modeling is an indispensable tool in modern drug discovery for predicting molecular properties and guiding the design of new compounds. For this compound, computational studies can provide valuable insights into its conformational preferences and potential biological targets. The fluorination of the pyrrolidine ring can induce significant conformational changes that impact biological roles. beilstein-journals.org

Future computational work could involve:

Conformational Analysis: Determining the preferred three-dimensional arrangement of the molecule, which is crucial for its interaction with biological macromolecules.

Pharmacophore Modeling: Identifying the key structural features responsible for a particular biological activity and using this information to design new analogs with improved properties.

Molecular Docking: Simulating the binding of this compound and its analogs to the active sites of various enzymes and receptors to predict their potential biological targets. nih.gov

Integration with High-Throughput Screening for Novel Biological Activities (In Vitro)

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov To uncover the therapeutic potential of this compound and its rationally designed analogs, a comprehensive HTS campaign is essential.

A proposed HTS workflow would include:

Library Generation: Synthesizing a diverse library of analogs of this compound with variations in the substitution pattern on both the aromatic and pyrrolidine rings.

Assay Development: Creating robust and validated in vitro assays for a wide range of biological targets, such as enzymes, receptors, and ion channels. nih.gov

Primary Screening: Testing the entire compound library at a single concentration in each assay to identify initial "hits."

Secondary Screening: Confirming the activity of the hits from the primary screen and determining their potency and selectivity.

| Screening Stage | Objective | Methodology |

| Primary Screening | Identify initial "hits" | Single-concentration testing of compound library |

| Secondary Screening | Confirm activity and determine potency | Dose-response curves of confirmed hits |

Application in Multi-Target Modulatory Research (In Vitro)

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Compounds that can modulate more than one target, known as multi-target modulators, are therefore of significant interest. The pyrrolidine scaffold is present in a wide variety of biologically active compounds, suggesting that this compound and its analogs could have the potential to interact with multiple targets. nih.gov

Future in vitro research should investigate the potential of this compound class to act as multi-target modulators by:

Panel Screening: Testing active compounds against a broad panel of related and unrelated biological targets to identify any off-target activities.

Systems Biology Approaches: Using techniques such as proteomics and transcriptomics to understand the effects of these compounds on cellular networks.

By systematically exploring these future research directions, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Fluoro-2-methylbenzyl)pyrrolidine?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, coupling 4-fluoro-2-methylbenzyl chloride with pyrrolidine under inert atmosphere (N₂/Ar) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine as a base. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

- Key Considerations : Ensure moisture-free conditions to avoid side reactions. Use catalytic Pd/C for hydrogenation if intermediates require reduction .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology :

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts to analogous fluorinated pyrrolidine derivatives (e.g., δ ~2.5–3.5 ppm for pyrrolidine protons; aromatic protons at δ ~6.8–7.2 ppm) .

- Mass Spectrometry : Use ESI-MS or HRMS to confirm molecular weight (expected [M+H]⁺ ~224.2 g/mol).

- HPLC : Validate purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation (H335 hazard).

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can crystallographic data resolve contradictory NMR/LCMS results?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to unambiguously determine the stereochemistry and bond angles. Compare with structurally similar compounds (e.g., dispiro-pyrrolidine derivatives in and ). Use software like SHELX or OLEX2 for refinement. For example, bond angles like C–C–F (~110–120°) and torsional parameters in the benzyl-pyrrolidine moiety can validate structural assignments .

Q. What strategies optimize biological activity studies for this compound?

- Experimental Design :

- Target Selection : Screen against GPCRs or monoamine transporters due to pyrrolidine’s affinity for amine-binding pockets.

- Docking Studies : Use Schrödinger Suite or AutoDock Vina with PubChem-derived InChI keys (e.g., from ) to model interactions.

- In Vitro Assays : Measure IC₅₀ values via radioligand binding assays (e.g., ³H-labeled ligands in HEK293 cells) .

Q. How can researchers address low yield in fluorinated intermediate synthesis?

- Troubleshooting :

- Fluorine Stability : Replace protic solvents (e.g., H₂O) with DMF or DCM to prevent defluorination.

- Catalysis : Introduce Pd-mediated cross-coupling (e.g., Suzuki-Miyaura for aryl-fluorine retention) .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenated analogs) and adjust stoichiometry .

Data Contradiction and Validation

Q. How to reconcile discrepancies between computational and experimental logP values?

- Resolution :

- Experimental logP : Measure via shake-flask method (octanol/water partition) with UV quantification.

- Computational Adjustments : Apply correction factors in software like MarvinSketch for electronegative substituents (e.g., fluorine’s inductive effects) .

Q. What analytical techniques confirm the absence of regioisomers in the final product?

- Validation :

- 2D NMR : Use NOESY or COSY to distinguish between ortho/meta/para substitution on the benzyl group.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze fluorine (F1s) binding energy (~687–689 eV) to confirm substitution pattern .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.